n-(3-(Azetidin-1-yl)propyl)cyclopropanamine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[3-(azetidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1(5-10-9-3-4-9)6-11-7-2-8-11/h9-10H,1-8H2 |
InChI Key |
ZYGLTRVHGOMVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropanamine Intermediate
Cyclopropanamine derivatives are commonly prepared via reduction or amination of cyclopropyl-containing precursors. For example, preparation of 1-(2-bromo-5-chlorophenyl)cyclopropanamine has been reported using Grignard reagents reacting with nitriles followed by amination steps under controlled conditions. These methods can be adapted to generate cyclopropanamine intermediates with suitable leaving groups for further functionalization.
Representative Synthetic Route
A plausible synthetic route based on literature precedents and chemical logic is:
Preparation of 3-(Azetidin-1-yl)propyl halide : Starting from azetidine, the nitrogen can be alkylated with 1,3-dibromopropane to give 3-(azetidin-1-yl)propyl bromide or chloride.
N-Alkylation of cyclopropanamine : Cyclopropanamine is reacted with the 3-(azetidin-1-yl)propyl halide under basic conditions (e.g., potassium carbonate or sodium hydride in DMF or acetonitrile) to afford N-(3-(azetidin-1-yl)propyl)cyclopropanamine.
Purification and characterization : The crude product is purified by column chromatography or recrystallization. Characterization includes NMR, MS, and melting point analysis.
Alternative Synthetic Strategies
- Reductive amination : Reacting cyclopropanamine with 3-azetidinylpropionaldehyde followed by reduction can yield the target amine.
- Cross-coupling methods : Although less common for such amines, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could be explored using suitable halide and amine partners.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Azetidine + 1,3-dibromopropane, base, solvent | 80-95 | Formation of 3-(azetidin-1-yl)propyl halide |
| 2 | N-Alkylation | Cyclopropanamine + 3-(azetidin-1-yl)propyl halide, base, solvent | 70-90 | Formation of target compound |
| 3 | Purification | Chromatography or recrystallization | - | Purity >95% by NMR and LC-MS |
- The azetidine ring's strain and basicity require mild reaction conditions to avoid ring opening or decomposition.
- Cyclopropanamine derivatives are sensitive to acidic conditions; thus, neutral to slightly basic conditions are preferred during alkylation.
- Automated synthesis platforms using continuous flow and Negishi coupling have been reported for related amine-containing compounds, indicating potential for scalable and high-throughput synthesis of analogs.
- The choice of solvent and base critically influences the reaction outcome, with polar aprotic solvents like DMF or acetonitrile and bases such as potassium carbonate or sodium hydride being optimal.
- Protecting groups on the azetidine nitrogen are generally unnecessary due to its nucleophilicity and stability under the reaction conditions described.
The preparation of this compound is achievable via strategic alkylation of cyclopropanamine with a 3-(azetidin-1-yl)propyl halide intermediate. While direct literature procedures are scarce, adapting known synthetic methodologies for azetidine and cyclopropanamine derivatives provides a robust pathway. Advances in automated synthesis and cross-coupling techniques offer promising avenues for efficient and scalable production of this compound and its analogs.
Chemical Reactions Analysis
Types of Reactions: n-(3-(Azetidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, n-(3-(Azetidin-1-yl)propyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane rings on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of n-(3-(Azetidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The azetidine and cyclopropane rings may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Reactivity
Pharmacological Potential
- Target Compound: The azetidine-cyclopropane scaffold is prevalent in molecules targeting neurological and oncological pathways. For example, derivatives like N-[3-(azetidin-1-yl)propyl]-2-methylquinolin-5-amine (96% yield) show promise in kinase inhibition due to rigid geometry .
- Pyrrolidine Analogs: Compounds like N-[3-(pyrrolidin-1-yl)propyl]quinoline-2-carboxamide (compound 21) exhibit broader receptor affinity but reduced selectivity compared to azetidine derivatives .
- Pyridine Derivatives : N-(Pyridin-3-ylmethyl)cyclopropanamine’s aromatic system may facilitate π-π stacking in enzyme active sites, though metabolic instability (e.g., CYP450-mediated oxidation) limits bioavailability .
Key Research Findings
- Azetidine vs. Pyrrolidine : Azetidine’s smaller ring increases electrophilicity, accelerating nucleophilic reactions (e.g., sulfonamide formation) compared to pyrrolidine .
- Cyclopropane Stability : Cyclopropane’s ring strain enhances metabolic resistance, as seen in higher in vitro stability for the target compound versus pyridine analogs .
- Toxicology : While DMAPA is associated with skin irritation and respiratory toxicity , the target compound’s safety profile remains understudied, necessitating further research.
Biological Activity
N-(3-(Azetidin-1-yl)propyl)cyclopropanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on current literature.
Chemical Structure and Properties
The compound features a cyclopropanamine core with an azetidine substituent, which may influence its interaction with biological targets. Understanding the structure is crucial for elucidating its biological effects.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its role as an inhibitor of specific enzymes and its effects on cellular processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of bioactive lipids, which play roles in various physiological processes including inflammation and pain modulation. For instance, a study identified structural analogs that demonstrated significant inhibition of NAPE-PLD, suggesting that modifications to the cyclopropanamine structure could enhance inhibitory potency .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure impact biological activity. For example:
| Compound | R Group | pIC50 (nM) | Observations |
|---|---|---|---|
| 1 | Cyclopropylmethylamide | 72 | Most potent inhibitor identified |
| 2 | Other substituent | 720 | Less effective than compound 1 |
The data suggest that specific substituents on the cyclopropanamine scaffold can significantly alter the compound's inhibitory efficacy against target enzymes .
Case Studies
Several case studies have highlighted the biological implications of compounds similar to this compound:
- Neuroprotective Effects : In transgenic mouse models, compounds with similar structures were shown to stabilize microtubules and improve cognitive functions by reducing tau pathology and neuron loss .
- Anti-inflammatory Properties : Compounds exhibiting structural similarities were evaluated for their ability to modulate inflammatory responses, showing promise in reducing cytokine levels in vitro .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Lipid Mediators : By inhibiting NAPE-PLD, this compound may reduce levels of bioactive lipids involved in inflammatory pathways.
- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, suggesting a potential mechanism for neuroprotection.
Q & A
Basic Synthesis and Characterization
Q: What are the recommended synthetic routes for N-(3-(Azetidin-1-yl)propyl)cyclopropanamine, and how can its structural integrity be validated? A:
- Synthesis : A plausible route involves nucleophilic substitution between azetidine and a cyclopropanamine derivative (e.g., 3-bromopropylcyclopropanamine) under anhydrous conditions, followed by purification via column chromatography .
- Characterization : Validate using NMR (¹H/¹³C) to confirm azetidine ring integration (δ ~3.5 ppm for N-CH₂ protons) and cyclopropane protons (δ ~0.5–1.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). FT-IR can confirm amine N-H stretches (~3300 cm⁻¹) and azetidine C-N bonds .
Physicochemical Properties
Q: What key physicochemical properties influence experimental design for this compound? A:
- Molecular weight : ~168.27 g/mol (estimated from analogs like 3-cyclopropylpropan-1-amine hydrochloride) .
- Solubility : Likely polar-aprotic solvent compatibility (e.g., DMF, DMSO) due to tertiary amine and cyclopropane groups. Aqueous solubility may require pH adjustment (e.g., HCl salt formation) .
- LogP : Predicted ~1.5–2.0 (via computational tools like ACD/Labs), indicating moderate lipophilicity for membrane permeability studies .
Toxicological Assessment
Q: What methodologies are recommended for preliminary toxicological profiling? A:
- In vitro assays : Use MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀).
- Acute toxicity : Follow OECD 423 guidelines for oral LD₅₀ estimation in rodent models.
- Ecotoxicity : Evaluate aquatic toxicity using Daphnia magna (OECD 202) due to potential amine-related environmental hazards .
Advanced Applications in Drug Delivery
Q: How can this compound be utilized in targeted drug delivery systems? A:
- Functionalization : The azetidine nitrogen can conjugate with carboxylic acid-containing drugs (e.g., NSAIDs) via EDC/NHS coupling.
- Lipid nanoparticle (LNP) integration : Its cyclopropane moiety may enhance membrane fusion efficiency, improving siRNA delivery .
Analytical Challenges in Purity Assessment
Q: How can researchers address impurities or byproducts in synthesized batches? A:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve polar impurities.
- GC-MS : Detect volatile byproducts (e.g., unreacted azetidine) with a DB-5MS column.
- Elemental analysis : Confirm nitrogen content (±0.3%) to validate stoichiometry .
Stability Under Experimental Conditions
Q: What storage and handling protocols ensure compound stability? A:
- Storage : Argon-atmosphere vials at –20°C to prevent amine oxidation.
- Light sensitivity : Use amber glassware; UV-Vis spectroscopy can monitor degradation (λmax ~270 nm for oxidized products) .
Mechanistic Interaction Studies
Q: How can researchers study its interactions with biological targets? A:
- Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized receptors (e.g., GPCRs).
- Molecular docking : Use AutoDock Vina with azetidine’s ring puckering as a flexible parameter .
Regulatory Compliance for Environmental Safety
Q: What regulatory frameworks apply to its use in academic research? A:
- EPA/ECHA : Classify as a "Substance of Very High Concern (SVHC)" if persistent or bioaccumulative. Submit data to the DSSTox database for hazard assessment .
Addressing Data Contradictions in Literature
Q: How should researchers resolve discrepancies in reported properties? A:
- Cross-validation : Compare NMR data with PubChem entries (e.g., 3-cyclopropylpropan-1-amine hydrochloride, CID 1217126-76-5) .
- Reproducibility : Replicate synthesis under inert conditions to rule out oxidation artifacts .
Computational Modeling of Reactivity
Q: What computational approaches predict its reactivity in novel reactions? A:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess azetidine ring strain (angle deviations >10° indicate reactivity).
- Molecular dynamics (MD) : Simulate solvation in explicit water to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
